
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- is a heterocyclic compound containing boron, sulfur, and oxygen atoms within its ring structure
准备方法
The synthesis of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- typically involves the reaction of boronic acids with thiols and alcohols under specific conditions. One common method includes the use of boronic acid derivatives, such as boronic esters, which react with thiols in the presence of a catalyst to form the oxathiaborinane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or halides replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or alcohols.
科学研究应用
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
作用机制
The mechanism of action of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s boron atom can form coordinate bonds with electron-rich sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfur and oxygen atoms in the ring structure can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
相似化合物的比较
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds, such as 1,3,2-oxazaborinanes and 1,3,2-thiazaborinanes. These compounds share a similar ring structure but differ in the heteroatoms present in the ring.
1,3,2-Oxazaborinanes: These compounds contain nitrogen instead of sulfur in the ring structure. They exhibit different reactivity and biological activity due to the presence of nitrogen, which can form stronger hydrogen bonds and coordinate bonds with biological targets.
1,3,2-Thiazaborinanes: These compounds contain sulfur and nitrogen in the ring structure. They have unique chemical properties and reactivity compared to oxathiaborinanes, making them useful in different applications, such as catalysis and materials science.
The uniqueness of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- lies in its specific combination of boron, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
143674-23-1 |
|---|---|
分子式 |
C8H17BOS |
分子量 |
172.10 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C8H17BOS/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
InChI 键 |
KZLGRRDEWSFFAJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(CC(S1)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B15162227.png)


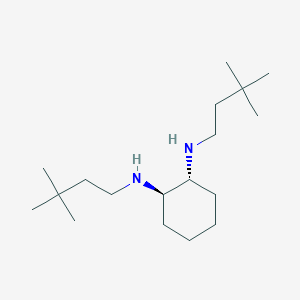
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
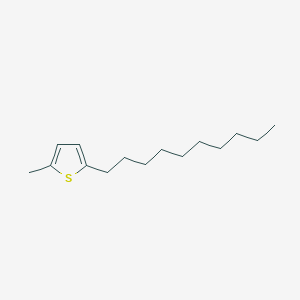
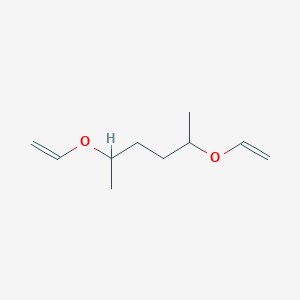

![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)

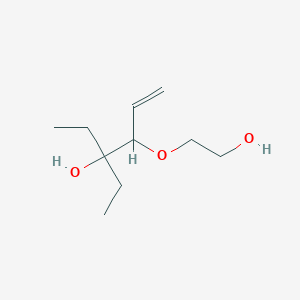
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
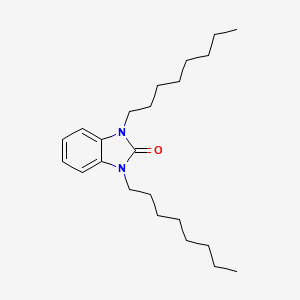
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
